molecular formula C26H38O4 B12354878 19-Norpregn-4-ene-3,20-dione,17-[(1-oxohexyl)oxy]-

19-Norpregn-4-ene-3,20-dione,17-[(1-oxohexyl)oxy]-

Cat. No.: B12354878
M. Wt: 414.6 g/mol
InChI Key: XURCMZMFZXXQDJ-FYIKFISTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

19-Norpregn-4-ene-3,20-dione,17-[(1-oxohexyl)oxy]-: is a synthetic steroidal compound known for its progestogenic activity. It is a derivative of 19-norprogesterone and is often referred to as gestonorone caproate. This compound is used in various medical and scientific applications due to its unique chemical properties and biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 19-Norpregn-4-ene-3,20-dione,17-[(1-oxohexyl)oxy]- involves several steps. One common method starts with 19-norprogesterone as the precursor. The key steps include the esterification of the 17-hydroxy group with hexanoic acid to form the hexanoate ester. This reaction typically requires the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The use of advanced purification techniques such as recrystallization and chromatography is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 19-Norpregn-4-ene-3,20-dione,17-[(1-oxohexyl)oxy]- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield 19-norpregn-4-ene-3,20-dione, while reduction can produce 19-norpregn-4-ene-3,20-diol .

Scientific Research Applications

Chemistry: In chemistry, 19-Norpregn-4-ene-3,20-dione,17-[(1-oxohexyl)oxy]- is used as a precursor for the synthesis of other steroidal compounds. Its unique structure allows for various chemical modifications, making it a valuable intermediate in organic synthesis .

Biology: In biological research, this compound is used to study the effects of progestogens on cellular processes. It is often used in experiments to investigate hormone receptor interactions and signal transduction pathways .

Medicine: Medically, 19-Norpregn-4-ene-3,20-dione,17-[(1-oxohexyl)oxy]- is used as a progestin in hormone replacement therapy and contraceptives. Its ability to mimic the effects of natural progesterone makes it useful in treating conditions such as endometriosis and menstrual disorders .

Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and other steroid-based products. Its stability and reactivity make it suitable for large-scale manufacturing processes .

Mechanism of Action

The mechanism of action of 19-Norpregn-4-ene-3,20-dione,17-[(1-oxohexyl)oxy]- involves binding to progesterone receptors in target tissues. This binding activates the receptor, leading to changes in gene expression and subsequent biological effects. The compound acts as a partial agonist of the mineralocorticoid receptor, producing effects such as sodium retention and hypertension .

Comparison with Similar Compounds

Uniqueness: 19-Norpregn-4-ene-3,20-dione,17-[(1-oxohexyl)oxy]- is unique due to its specific ester group, which enhances its stability and bioavailability. Its partial agonist activity at the mineralocorticoid receptor also distinguishes it from other progestins, providing a unique profile of biological effects .

Properties

Molecular Formula

C26H38O4

Molecular Weight

414.6 g/mol

IUPAC Name

[(8R,9S,10R,13S,14S)-17-acetyl-13-methyl-3-oxo-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl] hexanoate

InChI

InChI=1S/C26H38O4/c1-4-5-6-7-24(29)30-26(17(2)27)15-13-23-22-10-8-18-16-19(28)9-11-20(18)21(22)12-14-25(23,26)3/h16,20-23H,4-15H2,1-3H3/t20-,21+,22+,23-,25-,26?/m0/s1

InChI Key

XURCMZMFZXXQDJ-FYIKFISTSA-N

Isomeric SMILES

CCCCCC(=O)OC1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@H]34)C)C(=O)C

Canonical SMILES

CCCCCC(=O)OC1(CCC2C1(CCC3C2CCC4=CC(=O)CCC34)C)C(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.